Morpholin-2-one
Overview
Description
Morpholin-2-one is a colorless to light yellow solid . It is soluble in water and many organic solvents, such as alcohols and ether solvents . It is used as a chemical reagent .
Synthesis Analysis
Morpholin-2-one can be synthesized through a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines . This process provides 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee . Two out of the three steps are stereoselectively catalyzed by a quinine derived urea .Molecular Structure Analysis
Morpholin-2-one has a molecular formula of CHNO. Its average mass is 101.104 Da and its mono-isotopic mass is 101.047676 Da . It contains a total of 14 bonds, including 7 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
Morpholin-2-one can undergo a variety of chemical reactions. For instance, it can be functionalized regioselectively in an easy, atom-efficient, and environmentally friendly manner . A procedure for cross-dehydrogenative coupling between morpholinones and cyclic imides has been developed .Physical And Chemical Properties Analysis
Morpholin-2-one is a colorless to light yellow solid that is soluble in water and many organic solvents .Scientific Research Applications
1. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones
- Application Summary : Morpholin-2-ones are used in the synthesis of biologically active targets and drugs. A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .
- Methods of Application : The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
- Results or Outcomes : The process yields 38 to 90% and up to 99% ee. Two out of the three steps are stereoselectively catalyzed by a quinine derived urea .
2. Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions
- Application Summary : Morpholin-2-ones are structural elements of many biologically active substances, as well as useful synthetic intermediates. A procedure for cross-dehydrogenative coupling between morpholinones and cyclic imides was developed .
- Methods of Application : An earth-abundant metal catalyst, copper (I) chloride, in the presence of acetic acid, and with molecular oxygen as the sole oxidant, operating under mild conditions, afforded the desired C–N coupled products .
- Results or Outcomes : The products themselves may be suitable substrates for functionalized polymers, e.g., poly (β-aminoesters) or even for PROTACs .
3. As a T-type Ca2+ Channel Activity Blocker
- Application Summary : Morpholin-2-ones can act as blockers for T-type Ca2+ channels . These channels are important in various physiological processes, including neuronal firing, cardiac pacemaking, and smooth muscle contraction .
- Methods of Application : The specific methods of application in this context would involve pharmacological experiments, likely involving cell cultures or animal models .
- Results or Outcomes : The outcomes of such applications could potentially lead to the development of new therapeutic strategies for conditions related to abnormal T-type Ca2+ channel activity .
4. Cross-Dehydrogenative Coupling with Cyclic Imides
- Application Summary : Morpholin-2-ones can undergo cross-dehydrogenative coupling with cyclic imides . This reaction is important in the synthesis of various biologically active compounds .
- Methods of Application : The reaction is typically carried out using a copper (I) chloride catalyst, acetic acid, and molecular oxygen .
- Results or Outcomes : The products of this reaction have potential applications in medicine, including as anticancer agents, antiepileptics, sedatives, hypnotics, anticonvulsants, hypotensive agents, and antitubercular agents .
5. As a Component in Fungicides
- Application Summary : Morpholin-2-ones can be used as a component in fungicides . Fungicides are substances that can kill or inhibit the growth of fungi and their spores, which can cause serious damage to plants, especially in agriculture .
- Methods of Application : The specific methods of application in this context would involve agricultural practices, likely involving the use of sprays or other delivery methods to apply the fungicide to crops .
- Results or Outcomes : The outcomes of such applications could potentially lead to the prevention of crop diseases and increased agricultural productivity .
6. As a Structural Element in Many Biologically Active Substances
- Application Summary : Morpholin-2-ones are structural elements of many biologically active substances . These substances can have various biological effects, including therapeutic effects in medicine .
- Methods of Application : The specific methods of application in this context would involve biochemical experiments, likely involving the synthesis of these substances in a laboratory setting .
- Results or Outcomes : The outcomes of such applications could potentially lead to the development of new therapeutic drugs or treatments .
Safety And Hazards
Future Directions
properties
IUPAC Name |
morpholin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4-3-5-1-2-7-4/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJAAMMKABEBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601224 | |
Record name | Morpholin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-2-one | |
CAS RN |
4441-15-0 | |
Record name | 2-Morpholinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4441-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.